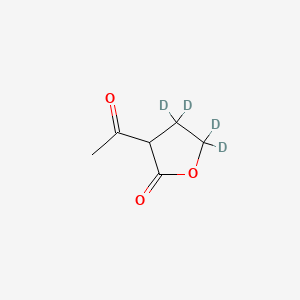![molecular formula C11H20N2O4S3 B562528 N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine CAS No. 334829-66-2](/img/structure/B562528.png)
N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine
Descripción general
Descripción
“N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine” is a chemical compound with the molecular formula C11H20N2O4S3 . It has an average mass of 340.483 Da and a monoisotopic mass of 340.058502 Da . This compound is not intended for human or veterinary use but is available for research purposes.
Physical And Chemical Properties Analysis
“N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine” has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 85.9±0.3 cm3 . The compound has 6 H bond acceptors, 3 H bond donors, and 11 freely rotating bonds . Its polar surface area is 172 Å2, and it has a polarizability of 34.1±0.5 10-24cm3 . The surface tension is 69.9±3.0 dyne/cm, and the molar volume is 248.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Antifibrotic Effects:
Sulforaphane-N-acetylcysteine (SFN-NAC) exhibits antifibrotic properties. In a study comparing SFN and SFN-NAC, both compounds reduced fibrosis-related markers (such as transforming growth factor-β1-induced fibronectin, alpha-smooth muscle actin, and collagen) in MRC-5 fibroblast cells . These effects are crucial in preventing or mitigating fibrotic diseases.
Epigenetic Regulation:
SFN-NAC interacts with epigenetic mechanisms. For instance, it influences gene expression patterns associated with 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) activity in MCF-7 cells. The combination of SFN-NAC and HDAC inhibitors like Trichostatin A (TSA) modulates gene expression . Epigenetic regulation plays a vital role in health and disease.
Autophagy Induction:
SFN-NAC induces autophagy, a cellular process that removes damaged components and promotes cell survival. Studies have shown that SFN-NAC acts via ERK to destroy microtubules and inhibit cell growth in lung cancer cells . Autophagy modulation has implications for cancer therapy and neurodegenerative diseases.
Gastrointestinal Health:
SFN-NAC could benefit from a prodrug formulation strategy. By converting to SFN in vivo, it may avoid gastrointestinal side effects associated with direct SFN administration. Although SFN-NAC has poor absorption following oral administration, its conversion to SFN provides an alternative route for therapeutic use .
Mecanismo De Acción
Detoxification of Carcinogens and Oxidants: SFN-NAC acts as an indirect antioxidant by modulating the expression of phase II enzymes. It protects cells from excessive free radical production by inhibiting mutagenic factors (phase I) and activating detoxification factors (phase II) like glutathione (GSH) .
Cell Cycle Arrest: SFN-NAC arrests the cell cycle in the G2/M and G1 phases, inhibiting cell proliferation .
Mode of Action
SFN-NAC interacts with its targets through various mechanisms:
Activation of Apoptosis: SFN-NAC activates apoptosis, limiting the multiplication of mutated cancer cells .
Biochemical Pathways
SFN-NAC affects several pathways:
Nrf2 Pathway: SFN-NAC activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes and detoxification factors .
Keap1-Nrf2 Interaction: SFN-NAC disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and regulate gene expression .
Pharmacokinetics
SFN-NAC’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability:
Absorption: SFN-NAC can be isolated from cruciferous vegetables via solvent extraction or macroporous resins .
Distribution: It is stored in plants as glucosinolates and converted into SFN during extraction .
Metabolism: Myrosinase catalyzes the conversion of glucosinolates to SFN .
Result of Action
SFN-NAC’s action leads to:
DNA Protection: By inhibiting mutagenic factors, SFN-NAC protects DNA .
Limiting Cancer Cell Proliferation: SFN-NAC inhibits the process of neogenesis and metastasis .
Action Environment
Environmental factors influence SFN-NAC’s efficacy and stability:
Propiedades
IUPAC Name |
2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHBKTCHILXGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential chemopreventive activities of SFN-NAC?
A: Research indicates that SFN-NAC, similar to its parent compound SFN, displays promising chemopreventive effects. Studies in A/J mice models demonstrated that dietary administration of SFN-NAC significantly reduced both the incidence and multiplicity of lung adenocarcinomas induced by tobacco carcinogens. [] This protective effect was linked to a reduction in proliferating cell nuclear antigen, indicating reduced cell proliferation, and an increase in apoptosis markers like caspase-3 within lung tumors. [] These findings suggest that SFN-NAC could potentially serve as a chemopreventive agent, particularly in individuals at high risk for lung cancer.
Q2: How does SFN-NAC impact prostate cancer cells?
A: In vitro studies utilizing human prostate cancer cell lines (DU145 and PC-3) revealed that SFN-NAC effectively induces apoptosis, a form of programmed cell death. [] Mechanistically, SFN-NAC treatment led to an upregulation of the pro-apoptotic protein Bak and a downregulation of the anti-apoptotic protein Bcl-2. [] This shift in the balance of these proteins promotes the activation of caspase-3, a key executioner caspase in the apoptotic pathway, ultimately leading to cancer cell death. []
Q3: What is the role of SFN-NAC in ameliorating dextran sulfate sodium (DSS)-induced colitis?
A: Studies in mice models of DSS-induced colitis have unveiled the potential of SFN-NAC in mitigating colitis symptoms. When administered in conjunction with broccoli seed extract (BSE), a rich source of glucoraphanin, the precursor to SFN, SFN-NAC contributed to the improvement of various colitis parameters. [] This combined treatment effectively reduced body weight loss, suppressed pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), and elevated the anti-inflammatory cytokine IL-10. [] Furthermore, the combination enhanced the activities of antioxidant enzymes like superoxide dismutase and glutathione, suggesting a protective effect against oxidative stress in the colon. []
Q4: How does SFN-NAC influence the gut microbiota and intestinal barrier function?
A: Evidence points towards a beneficial modulation of the gut microbiota composition by SFN-NAC, particularly when co-administered with BSE. This combination led to an increase in the abundance of beneficial bacteria like Alistipeds, Coriobacteriaceae UCG-002, and Bifidobacterium, while reducing the prevalence of potentially harmful taxa like Escheichia-Shinella and Parabacteroides. [] This shift in microbiota composition was associated with increased production of short-chain fatty acids (SCFAs), known for their anti-inflammatory and gut-protective properties. [] Furthermore, SFN-NAC, along with BSE, aided in repairing the intestinal barrier by upregulating the expression of tight junction proteins (claudin-1, occludin, and zonula occludens-1), crucial components for maintaining intestinal integrity. []
Q5: What is the significance of the mercapturic acid pathway in relation to SFN-NAC?
A: The mercapturic acid pathway plays a crucial role in the metabolism of SFN. Following its absorption, SFN undergoes conjugation with glutathione, primarily in the liver. [] This conjugation reaction leads to the formation of SFN-glutathione, which is further metabolized to SFN-cysteine and ultimately to SFN-NAC, the major excretory product found in urine. [, ] While SFN-NAC was initially considered an inactive metabolite, emerging evidence suggests it retains biological activity and may contribute to the overall health benefits attributed to SFN consumption. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



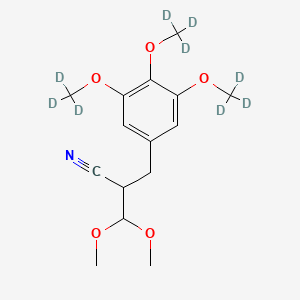
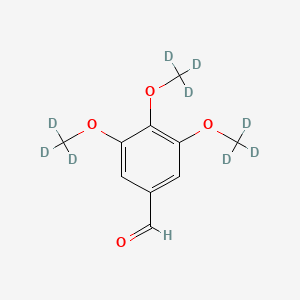

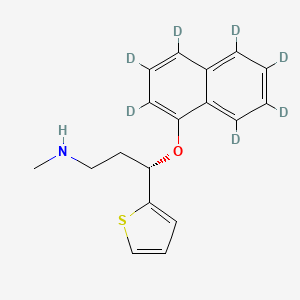
![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)


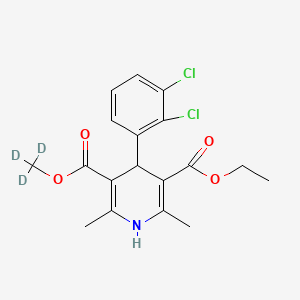
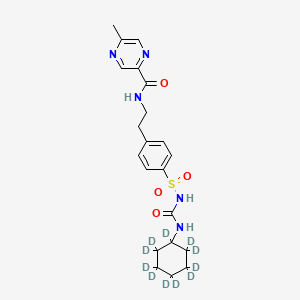
![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)
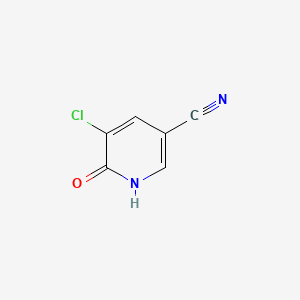
![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)
